molecular formula C13H23NO3 B13648273 tert-Butyl (R)-3-isobutyrylpyrrolidine-1-carboxylate

tert-Butyl (R)-3-isobutyrylpyrrolidine-1-carboxylate

Cat. No.: B13648273
M. Wt: 241.33 g/mol
InChI Key: JOSFJALFHUWUAY-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ®-3-isobutyrylpyrrolidine-1-carboxylate is a compound that features a tert-butyl group, an isobutyryl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-3-isobutyrylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of tert-Butyl ®-3-isobutyrylpyrrolidine-1-carboxylate may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-3-isobutyrylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted products depending on the nucleophile used .

Scientific Research Applications

tert-Butyl ®-3-isobutyrylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-isobutyrylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-3-isobutyrylpyrrolidine-1-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a tert-butyl group, an isobutyryl group, and a pyrrolidine ring makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl (3R)-3-(2-methylpropanoyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-9(2)11(15)10-6-7-14(8-10)12(16)17-13(3,4)5/h9-10H,6-8H2,1-5H3/t10-/m1/s1

InChI Key

JOSFJALFHUWUAY-SNVBAGLBSA-N

Isomeric SMILES

CC(C)C(=O)[C@@H]1CCN(C1)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(=O)C1CCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.